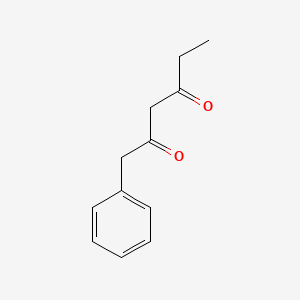

1-Phenylhexane-2,4-dione

Description

General Context of Diketones in Synthetic Chemistry and Chemical Sciences

Diketones are organic compounds containing two carbonyl (C=O) functional groups. Based on the relative positions of these groups, they are classified as α- (1,2), β- (1,3), γ- (1,4), and so on. Of these, β-diketones are particularly significant in synthetic chemistry. researchgate.net Their importance stems from the unique chemical environment created by the two carbonyl groups separated by a single methylene (B1212753) (-CH2-) group. pressbooks.pub

This 1,3-dicarbonyl arrangement leads to a pronounced acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls). pressbooks.pub The removal of one of these protons by a base results in the formation of a highly stabilized enolate ion, where the negative charge is delocalized over the two oxygen atoms and the central carbon atom. This resonance stabilization makes the enolate a soft nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions. pressbooks.pub

Furthermore, β-diketones exist in a dynamic equilibrium with their enol tautomers, a phenomenon known as keto-enol tautomerism. libretexts.orgleah4sci.com The enol form contains a carbon-carbon double bond and a hydroxyl group, and its stability is often enhanced by intramolecular hydrogen bonding and conjugation with the remaining carbonyl group. libretexts.orgorganicchemistrytutor.com This tautomerism is crucial to the reactivity of β-diketones, which are widely used as precursors for the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles, and as ligands in coordination chemistry and catalysis. researchgate.net

Significance and Research Focus on 1-Phenylhexane-2,4-dione as a Versatile Organic Intermediate

This compound, which is also commonly known by its systematic IUPAC name 3-benzyl-2,4-pentanedione (B75251) or its common name 3-benzylacetylacetone, is a mono-alkylated β-diketone that serves as a valuable intermediate in several areas of chemical research. lookchem.comontosight.ai Its structure incorporates both the reactive β-diketone moiety and an aromatic phenyl ring, making it a versatile building block for more complex molecules. ontosight.ai

The synthesis of this compound is often achieved through the C-alkylation of acetylacetone (B45752) (2,4-pentanedione). Efficient methods include the direct benzylation using benzyl (B1604629) alcohol in the presence of catalysts like heteropoly acids under solvent-free conditions. lookchem.com Another established method involves the reaction of acetylacetone's enolate with a benzyl halide. researchgate.net

The research significance of this compound lies in its applications, which include:

Coordination Chemistry: Like other β-diketones, it acts as an effective chelating agent for various metal ions. researchgate.net For instance, oxidovanadium(IV) complexes of benzyl-substituted acetylacetones have been shown to possess catalytic activity. lookchem.com

Materials Science: It has been investigated as a carrier reagent in polymer inclusion membranes (PIMs) for the selective transport of metal ions. Specifically, membranes containing 3-benzylacetylacetone have demonstrated effective separation of zinc(II) ions from other divalent metals like copper(II), cobalt(II), and nickel(II). bohrium.com

Organic Synthesis: It serves as a precursor in the synthesis of more elaborate organic structures, potentially including pharmaceuticals and agrochemicals. ontosight.ai The dual functionality of the diketone and the presence of the phenyl group allow for a wide range of subsequent chemical transformations.

Structural Features and Unique Reactivity Considerations of the this compound Scaffold

The chemical behavior of this compound is dictated by its distinct structural features. The molecule can be described as an acetylacetone core where one of the acidic α-hydrogens has been replaced by a benzyl group (a phenylmethyl group). lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | lookchem.comnih.gov |

| Molecular Weight | 190.24 g/mol | lookchem.com |

| Synonyms | 3-Benzyl-2,4-pentanedione, 3-Benzylacetylacetone, 6-Phenylhexane-2,4-dione | lookchem.comontosight.ai |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

A key aspect of its structure and reactivity is keto-enol tautomerism . pressbooks.pub While most simple ketones exist predominantly in their keto form, the equilibrium for β-diketones can significantly favor the enol form. libretexts.org This is due to the stabilization of the enol tautomer through two primary effects:

Conjugation: The C=C double bond of the enol is conjugated with the remaining C=O group, creating a more stable, delocalized π-system. organicchemistrytutor.com

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered pseudo-ring. libretexts.orgorganicchemistrytutor.com

The presence of the acidic methine proton (the remaining hydrogen on the carbon between the carbonyls) allows for the formation of a stabilized enolate anion under basic conditions. pressbooks.pub This enolate is a key intermediate in the reactions where this compound acts as a nucleophile. The reactivity of the scaffold can be directed at several sites: the enolizable proton, the carbonyl carbons, or the aromatic ring, making it a highly adaptable intermediate for synthetic chemists.

Structure

3D Structure

Properties

CAS No. |

73732-58-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-phenylhexane-2,4-dione |

InChI |

InChI=1S/C12H14O2/c1-2-11(13)9-12(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

COAYEGAVKIAWFL-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)CC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Phenylhexane 2,4 Dione

Reactions of the Carbonyl Moieties

The presence of two carbonyl groups in 1-phenylhexane-2,4-dione, a β-dicarbonyl compound, dictates a rich and varied reactivity. These carbonyl groups, positioned at C2 and C4, are influenced by the adjacent phenyl and propyl groups, respectively, leading to differences in their electrophilicity and steric hindrance.

The carbonyl carbons in this compound are electrophilic and thus susceptible to nucleophilic attack. This leads to nucleophilic addition, a characteristic reaction of ketones. libretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org Given the unsymmetrical nature of this compound, nucleophilic attack can occur at either the C2 or C4 carbonyl group. The C2 carbonyl is adjacent to a phenyl group, which can exert both steric hindrance and electronic effects, while the C4 carbonyl is flanked by a methyl and an ethyl group. Aromatic rings can act as electron-donating groups through resonance, which would make the adjacent carbonyl group less electrophilic. libretexts.org

Common nucleophiles that can react with this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, amines, and alcohols. The reaction with strong nucleophiles like Grignard reagents is typically irreversible, leading to the formation of tertiary alcohols upon workup. Weaker nucleophiles, such as water and alcohols, can also add to the carbonyl groups, but these additions are often reversible. youtube.com

Substitution reactions at the carbonyl carbon are not typical for ketones as they lack a good leaving group. However, the enolate form of this compound can act as a nucleophile, participating in substitution reactions where the enolate attacks an electrophile.

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can cleave the carbon-carbon bonds of the dione (B5365651). libretexts.orgebsco.com Oxidation may lead to the formation of carboxylic acids. For instance, cleavage between the carbonyl carbons could potentially yield benzoic acid, acetic acid, and propanoic acid.

Milder oxidizing agents might selectively oxidize other parts of the molecule if present, but ketones are generally resistant to oxidation without carbon-carbon bond cleavage. libretexts.org Some common oxidizing agents used in organic synthesis include:

Potassium permanganate (KMnO4)

Chromium trioxide (CrO3)

Hydrogen peroxide (H2O2) ebsco.comorganic-chemistry.org

Oxygen (O2) ebsco.com

The specific products resulting from the oxidation of this compound would need to be determined experimentally, as the reaction can be complex and lead to a mixture of products.

The carbonyl groups of this compound can be reduced to hydroxyl groups using various reducing agents. The most common laboratory reagents for this transformation are metal hydrides, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org These reagents serve as a source of hydride ions (H-), which act as nucleophiles and attack the carbonyl carbons. libretexts.org

Reduction of this compound with a reagent like sodium borohydride would be expected to produce 1-phenylhexane-2,4-diol. Since there are two chiral centers in the product, a mixture of diastereomers would be formed. Sodium borohydride is a relatively mild reducing agent and is selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and would also readily reduce the dione to the corresponding diol. libretexts.org

| Reducing Agent | Expected Product | General Reactivity |

|---|---|---|

| Sodium Borohydride (NaBH4) | 1-Phenylhexane-2,4-diol | Reduces aldehydes and ketones. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | 1-Phenylhexane-2,4-diol | Stronger reducing agent; reduces ketones, esters, and carboxylic acids. libretexts.org |

Reactions Involving Active Methylene (B1212753) Groups

The methylene group situated between the two carbonyl groups (at C3) in this compound is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyls. This "active methylene" group is acidic and can be readily deprotonated to form a stable enolate ion.

This compound exists as a mixture of tautomers: the diketo form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, is characteristic of 1,3-dicarbonyl compounds. asu.edu The equilibrium between the tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents. asu.eduresearchgate.net

The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. In the case of this compound, two different enol tautomers are possible, arising from the enolization of either the C2 or C4 carbonyl group. The presence of the phenyl group can influence the position of the equilibrium. NMR spectroscopy is a powerful tool for studying keto-enol tautomerism, as distinct signals for the keto and enol forms can often be observed and quantified. researchgate.netresearchgate.netnih.gov Studies on similar 1,3-dicarbonyl compounds have shown that the keto-enol equilibrium is solvent-dependent. researchgate.netnih.gov Generally, the enol form is more favored in nonpolar solvents, while the keto form is more prevalent in polar solvents. asu.edu

| Tautomer | Key Structural Feature | Stabilizing Factors |

|---|---|---|

| Diketo | Two C=O groups | Favored in polar solvents. |

| Enol 1 | C=C-OH involving the C2 carbonyl | Intramolecular H-bond, conjugation with phenyl group. |

| Enol 2 | C=C-OH involving the C4 carbonyl | Intramolecular H-bond, conjugation. |

The acidic protons of the active methylene group in this compound allow it to act as a nucleophile in various condensation reactions. One of the most important of these is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst, typically an amine. wikipedia.orgyoutube.com

In a Knoevenagel condensation, the active methylene group of this compound would be deprotonated by the base to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dicarbonyl compound. youtube.com

The active methylene group of this compound can also participate in Michael additions (conjugate additions). masterorganicchemistry.comyoutube.comyoutube.com In this reaction, the enolate of the dione adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com This reaction is a valuable method for forming carbon-carbon bonds. masterorganicchemistry.com

Cyclization Reactions Leading to Heterocyclic Compounds

The 1,3-dicarbonyl structure of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The two carbonyl groups provide electrophilic sites for reactions with dinucleophilic reagents, leading to the formation of stable five- or six-membered rings.

The reaction of this compound with various nitrogen-containing nucleophiles is a cornerstone for building diverse heterocyclic scaffolds.

Pyrazoles: The most common synthesis of pyrazoles from 1,3-diketones is the Knorr-type pyrazole (B372694) synthesis, which involves condensation with hydrazine (B178648) or its derivatives. wikipedia.orgnih.gov In this reaction, this compound reacts with hydrazine (H₂N-NH₂) in a cyclocondensation reaction. The process begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Depending on which carbonyl group is attacked first and the nature of the hydrazine (substituted or unsubstituted), a mixture of regioisomers can be formed. The resulting pyrazole would feature the phenylmethyl and ethyl groups at positions 3 and 5.

Pyrroles: While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, pyrrole (B145914) derivatives can be formed from 1,3-diketones like this compound through multi-component reactions. For instance, in the Hantzsch pyrrole synthesis, an α-haloketone reacts with a β-ketoester and an amine. This compound could be halogenated at the C3 position to serve as a precursor for such reactions. Another approach involves the reaction of β-enamino diketones, which can be derived from this compound, in cascade reactions to yield pyrrole-fused heterocyclic systems. nih.govnih.gov

Pyridones: 2-Pyridone derivatives can be synthesized through various condensation reactions. researchgate.net A common method involves the reaction of a 1,3-dicarbonyl compound with a cyanoacetamide or a similar active methylene compound in the presence of an amine (like ammonia (B1221849) or a primary amine) which acts as the nitrogen source for the ring. semanticscholar.org This multicomponent reaction, often catalyzed by a base, assembles the pyridone ring through a series of Michael additions, cyclizations, and dehydration steps.

Triazoles: The synthesis of 1,2,4-triazoles from a 1,3-diketone is less direct than that of pyrazoles. It typically requires a reagent that can provide two adjacent nitrogen atoms and a third nitrogen source. chemmethod.comnih.gov One potential pathway involves the reaction of the diketone with a hydrazine derivative and a source for the remaining carbon and nitrogen atoms of the triazole ring, often in a multi-component or one-pot procedure. organic-chemistry.orgisres.org

Saturated heterocycles such as pyrrolidines and imidazolidines can also be synthesized, although these routes often require reduction steps. The initial cyclocondensation product, such as a pyrrole or a dihydroimidazole, can be catalytically hydrogenated to yield the corresponding saturated ring system.

| Target Heterocycle | Key Reagents | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine or substituted hydrazines (e.g., R-NHNH₂) | Knorr-type Cyclocondensation |

| Pyrrole | Amine (e.g., R-NH₂) and an α-haloketone precursor | Hantzsch Synthesis / Multi-component reaction |

| Pyridone | Cyanoacetamide, Ammonium acetate (B1210297) or primary amine | Multi-component Condensation |

| 1,2,4-Triazole | Hydrazine derivatives, amidines, or other N-C-N sources | Multi-component Cyclocondensation |

The 1,3-dicarbonyl functionality of this compound is also a key starting point for the synthesis of oxygen-containing heterocycles like pyrones (α-pyrones and γ-pyrones). The synthesis of a γ-pyrone, for instance, can be achieved through an intramolecular cyclization of a 1,3,5-tricarbonyl precursor. This can be accomplished by reacting this compound with an acylating agent, which adds a third carbonyl group. The subsequent acid- or base-catalyzed intramolecular condensation and dehydration forms the pyrone ring.

Acid catalysis plays a crucial role in many of the cyclization reactions involving this compound. organic-chemistry.org In the synthesis of pyrazoles from hydrazines, for example, an acid catalyst protonates one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. google.com This activation facilitates the initial nucleophilic attack by the hydrazine. Subsequently, the acid catalyzes the dehydration steps by protonating hydroxyl intermediates, converting them into good leaving groups (water) and driving the reaction towards the formation of the stable aromatic heterocyclic ring. Similarly, in pyrone synthesis and other condensations, acid catalysis is essential for promoting both the cyclization and the elimination of water. organic-chemistry.org

Derivatization and Functionalization of the Phenyl Moiety

The phenyl group of this compound can undergo substitution reactions, although its reactivity is significantly influenced by the attached hexanedione side chain.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The hexanedione side chain contains two carbonyl groups, which are electron-withdrawing. These groups deactivate the phenyl ring towards electrophilic attack by pulling electron density away from it, making it less nucleophilic than benzene. chemistrytalk.orgorganicchemistrytutor.com

This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are typically required for substitution to occur compared to benzene. Furthermore, the electron-withdrawing nature of the side chain directs incoming electrophiles to the meta position. This is because the deactivation is most pronounced at the ortho and para positions due to resonance effects, leaving the meta positions as the least deactivated and thus the most favorable sites for attack. wikipedia.orglibretexts.org

| Reaction | Typical Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)hexane-2,4-dione |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(3-Bromophenyl)hexane-2,4-dione or 1-(3-Chlorophenyl)hexane-2,4-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely due to strong deactivation of the ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is difficult and may be prone to rearrangements; requires harsh conditions. |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally difficult for simple aryl rings and requires specific conditions. For the reaction to proceed via the common SNAr (addition-elimination) mechanism, two main features are necessary on the aromatic ring:

A good leaving group (typically a halide).

Strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govopenstax.orglibretexts.org

The unsubstituted phenyl ring of this compound does not meet these criteria. It lacks a suitable leaving group and, while the diketone side chain is deactivating, it is not typically strong enough to sufficiently activate the ring for NAS on its own. Therefore, this compound will not undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to be feasible, the phenyl ring would first need to be functionalized, for example, by introducing a halogen at one position and a nitro group at the ortho or para position relative to that halogen.

Mechanistic Investigations of Key Transformations of this compound

The chemical behavior of this compound, a β-diketone, is governed by the presence of two carbonyl groups separated by a methylene group. This arrangement leads to a rich and complex reactivity, primarily influenced by the acidity of the α-protons and the propensity to exist in equilibrium between keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org Mechanistic investigations into the transformations of β-diketones, including those structurally similar to this compound, provide insights into their reaction pathways, the transient species formed, and the role of catalysts in directing these transformations.

Kinetic Studies of Reaction Pathways

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the kinetics of reactions involving other β-diketones provide a strong basis for understanding its reactivity. The rates of reactions such as enolization, metal complexation, and C-C bond formation are crucial for controlling reaction outcomes.

Kinetic investigations of the reactions between vanadyl ions ([VO]2+) and various β-diketones, including the structurally related 1-phenylbutane-1,3-dione, have been conducted. These studies reveal that the reaction mechanism involves the reaction of the vanadyl ion with both the enol and enolate forms of the β-diketone. rsc.org The rate constants for these reactions are influenced by the acidity of the solution and the nature of the β-diketone. rsc.org For instance, the reaction of [VO]2+ with the enol tautomer is often acid-independent, while the reaction with the enolate ion is inversely dependent on the acid concentration. rsc.org

A study on the kinetics of the reaction of the Criegee intermediate (CH2OO) with β-diketones like acetylacetone (B45752) showed bimolecular rate constants in the order of 10-13 cm3 s-1. acs.org This suggests that the reaction proceeds at a moderate pace and is influenced by the structure of the diketone. acs.org The reactivity of these carbonyl compounds with CH2OO can be interpreted using frontier molecular orbital theory. acs.org

The keto-enol tautomerization is a fundamental process for β-diketones, and its kinetics can be studied using techniques like flash photolysis. researchgate.net The rate of enolization is a critical factor in many reactions, as the enol form is often the more reactive species. masterorganicchemistry.com The equilibrium position between the keto and enol forms is influenced by the solvent and the substituents on the β-diketone framework. masterorganicchemistry.comresearchgate.net For this compound, the presence of the phenyl group is expected to influence the electronic properties and thus the tautomeric equilibrium and reaction kinetics.

Table 1: Kinetic Data for Reactions of Structurally Similar β-Diketones

| Reactants | Reaction Type | Rate Constant (k) | Conditions |

| Vanadyl ion + 1-Phenylbutane-1,3-dione (enol) | Complexation | - | Aqueous solution, 25 °C |

| Vanadyl ion + 1-Phenylbutane-1,3-dione (enolate) | Complexation | - | Aqueous solution, 25 °C |

| CH2OO + Acetylacetone | 1,3-dipolar cycloaddition | (6.6 ± 0.7) × 10–13 cm3 s-1 | Gas phase |

Identification of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. For β-diketones like this compound, the most important intermediates are the enol and enolate forms. fiveable.me The acidic nature of the α-hydrogens leads to the formation of a resonance-stabilized enolate ion in the presence of a base. fiveable.me This enolate is a powerful nucleophile and is central to many reactions, including alkylations and acylations.

In addition to enolates, other reactive intermediates can be formed depending on the reaction conditions. For example, in the tandem synthesis of α-diazoketones from 1,3-diketones, a key intermediate is the 2-diazo-1,3-diketone, which then undergoes C-C bond cleavage. organic-chemistry.org The proposed mechanism for this reaction highlights the role of intramolecular hydrogen bonds in facilitating the transformation. organic-chemistry.org

In enzyme-catalyzed reactions, the β-diketone substrate is often bound in the active site of the enzyme, leading to the formation of specific enzyme-substrate complexes. nih.gov For instance, in fumarylacetoacetate hydrolase, the enol acid form of the substrate is chelated by a calcium ion, which positions a water molecule for nucleophilic attack. nih.govnih.gov

In metal-catalyzed reactions, organometallic intermediates are formed. For example, in palladium-catalyzed intramolecular diarylation of 1,3-diketones, the reaction proceeds through intermediates involving the palladium catalyst coordinated to the diketone. acs.org

Table 2: Key Intermediates in β-Diketone Transformations

| Intermediate | Reaction Type | Role |

| Enol Tautomer | Various | Nucleophile, precursor to enolate |

| Enolate Anion | Alkylation, Acylation, Condensation | Nucleophile |

| 2-Diazo-1,3-diketone | Synthesis of α-diazoketones | Precursor to C-C bond cleavage |

| Enzyme-Substrate Complex | Enzymatic reactions | Facilitates catalysis |

| Organometallic Complex | Metal-catalyzed reactions | Catalytic species |

Elucidation of Catalytic Cycles

Catalysis plays a vital role in the transformations of β-diketones, enabling reactions that would otherwise be slow or unselective. Both metal-based and enzyme-based catalytic cycles have been investigated for reactions involving β-diketones.

Metal-Based Catalysis:

β-Diketones are versatile ligands in transition metal catalysis. hector-fellow-academy.de They can coordinate to a variety of metals, such as palladium, rhodium, and iridium, influencing the catalytic activity and selectivity of the metal center. hector-fellow-academy.deresearchgate.net

A proposed catalytic cycle for the palladium-catalyzed intramolecular diarylation of 1,3-diketones involves oxidative addition, transmetalation, and reductive elimination steps. acs.org In transfer hydrogenation of ketones, iridium catalysts with ligands derived from pyridyl-sulfonamides operate through a metal-ligand cooperative mechanism. nih.gov This involves the reversible dearomatization of the pyridine (B92270) moiety of the ligand. nih.gov

Enzymatic Catalysis:

Enzymes that act on β-diketones exhibit diverse catalytic mechanisms. nih.govnih.gov For example, fumarylacetoacetate hydrolase utilizes a catalytic His/Asp dyad to activate a water molecule for the cleavage of the C-C bond in the β-diketone substrate. nih.govnih.gov The catalytic cycle involves substrate binding, activation by a metal cofactor (Ca2+), nucleophilic attack by activated water, and product release. nih.govnih.gov

Another example is the diketone-cleaving enzyme from Acinetobacter johnsonii (Dke1), which is a dioxygenase. nih.gov This enzyme incorporates molecular oxygen into the substrate, leading to C-C bond cleavage. nih.gov

While detailed catalytic cycles for transformations of this compound are not explicitly available, the principles derived from studies on other β-diketones provide a framework for understanding its catalytic reactivity. The presence of the phenyl and hexanoyl groups will sterically and electronically influence its interaction with catalysts, thereby affecting the efficiency and outcome of the catalytic transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Phenylhexane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.comslideshare.net For 1-phenylhexane-2,4-dione, NMR provides unambiguous evidence of its carbon-hydrogen framework and the connectivity between atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental information about the chemical environment of atoms in the molecule. emerypharma.comumd.edu

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical shift (δ). The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl groups, and the terminal ethyl group of the hexane (B92381) chain.

¹³C NMR: This provides information on the carbon skeleton. Key signals would include those for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the hexane chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com This would be used to map the sequence of protons in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule, such as linking the phenyl ring to the dione (B5365651) backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.20 - 7.60 (m) | 127.0 - 135.0 |

| Methylene (C3) | ~2.50 (t) | ~45.0 |

| Methylene (C5) | ~1.60 (sextet) | ~26.0 |

| Methyl (C6) | ~0.90 (t) | ~13.7 |

| Carbonyl (C2, C4) | - | 195.0 - 205.0 |

| Methylene (C1) | ~3.70 (s) | ~50.0 |

For complex molecules or to probe specific molecular interactions, isotopic labeling is an invaluable tool. sigmaaldrich.comnih.gov This involves strategically replacing atoms with their NMR-active isotopes, such as ¹³C or ¹⁵N. nih.govnih.gov While this compound has a relatively straightforward structure, isotopic labeling could be employed in studies of its derivatives or its interactions in a biological system.

Uniformly labeling the molecule with ¹³C would enhance the signal in ¹³C NMR experiments, which is particularly useful for dilute samples. sigmaaldrich.com More advanced applications involve selective labeling, where only specific positions in the molecule are enriched with ¹³C. This simplifies complex spectra and allows researchers to focus on particular regions of the molecule, which is especially powerful when studying larger derivatives or intermolecular interactions. Deuterium (²H) labeling can also be used to simplify ¹H NMR spectra by replacing specific protons with deuterium, effectively making those signals disappear from the spectrum. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. nih.gov

For this compound, the most prominent features in the IR and Raman spectra would be the absorptions corresponding to the carbonyl (C=O) and phenyl (C=C) groups.

Carbonyl (C=O) Stretching: β-diones exhibit strong C=O stretching vibrations. The exact frequency can indicate whether the molecule exists in its keto or enol form. In the diketo form, a strong absorption band is expected in the region of 1700-1730 cm⁻¹.

Phenyl Ring Vibrations: The aromatic ring will produce several characteristic bands, including C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The hexane chain will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. nih.gov While carbonyl groups give strong IR signals, the symmetrical vibrations of the phenyl ring often produce strong signals in the Raman spectrum. rsc.org

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Carbonyl) | Stretching | 1700 - 1730 (Strong) | 1700 - 1730 (Weak) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (Strong) | 2850 - 3000 (Medium) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. guidechem.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, with a molecular formula of C₁₂H₁₄O₂, the expected exact mass would be calculated and compared to the experimental value to confirm the formula. For example, related dione compounds have been successfully characterized using HRMS to confirm their calculated mass. rsc.org

Molecular Formula: C₁₂H₁₄O₂

Monoisotopic Mass: 190.0994 u

An HRMS analysis would be expected to yield a measured mass that corresponds to this value, thereby confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to further investigate the structure of a compound by inducing fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 190) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Plausible fragmentation pathways for this compound would involve cleavage at the bonds adjacent to the carbonyl groups. Common fragmentation patterns for similar phenyl ketones often result in the formation of a stable benzoyl cation.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion Structure |

| 190 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation from cleavage) |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity verification of this compound from synthesis reaction mixtures. The choice of method depends on the scale of purification, the nature of impurities, and the required final purity.

Gas chromatography is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. While specific GC methods for this exact compound are not extensively detailed in the literature, general principles for analyzing β-diketones and other ketones can be applied. The technique is suitable for determining the presence of volatile impurities and can be coupled with mass spectrometry (GC-MS) for definitive identification of components.

For analysis, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity. For structural confirmation, a mass spectrometer (MS) is the detector of choice. nih.gov

A typical GC-MS setup for a compound like this compound would involve a capillary column and temperature programming to ensure efficient separation from starting materials or byproducts.

| Parameter | Typical Value/Type |

| Column Type | Capillary Column (e.g., fused silica) |

| Stationary Phase | Mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C (or higher, depending on volatility) |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table represents a generalized GC method suitable for ketone analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of this compound. However, the analysis of β-diketones by conventional reversed-phase HPLC can be challenging. These compounds often exhibit poor peak shapes and variable retention times due to their keto-enol tautomerism and the potential for chelation with trace metals in the HPLC system. nih.govresearchgate.net

To overcome these issues, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to provide superior peak shape and resolution for underivatized β-diketone compounds. nih.govresearchgate.net For instance, a mixed-mode reversed-phase/strong anion exchange column can yield good peak shapes using a conventional mobile phase like a trifluoroacetic acid (TFA)/methanol (B129727) gradient. nih.govresearchgate.net

Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the spectral identification of the separated peaks. wur.nlresearchgate.net

| Conventional RP-HPLC | Mixed-Mode HPLC | |

| Stationary Phase | C18 (Octadecylsilane) | Reversed-Phase/Strong Anion Exchange (e.g., Primesep B) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., phosphoric acid) sielc.com | Methanol / 0.1% aqueous Trifluoroacetic Acid (TFA) gradient nih.govresearchgate.net |

| Detector | Diode-Array Detector (DAD) or UV-Vis | Diode-Array Detector (DAD) or UV-Vis |

| Column Temperature | Ambient to elevated (e.g., 55 °C) nih.govresearchgate.net | 55 °C nih.govresearchgate.net |

| Common Issues | Poor peak shape, tailing nih.govresearchgate.net | Improved peak shape and resolution nih.govresearchgate.net |

This interactive table compares typical conditions for conventional and mixed-mode HPLC for β-diketones.

For preparative scale purification of this compound, column chromatography and its faster variant, flash chromatography, are the most common methods employed after synthesis. rsc.orgcore.ac.uk These techniques separate compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

Silica (B1680970) gel is the most frequently used stationary phase for the purification of β-diketones. rsc.orgtandfonline.com The mobile phase, or eluent, is typically a non-polar solvent mixture, with polarity being gradually increased to elute the compounds from the column. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

It is important to note that some β-diketones can be unstable on silica gel, leading to isomerization or decomposition, which necessitates careful selection of the eluent system and prompt elution. nih.gov

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size for flash) rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient rsc.org or Dichloromethane/Hexane tandfonline.com |

| Loading Method | Dry loading (adsorbed onto silica or celite) or direct liquid injection |

| Monitoring | Thin-Layer Chromatography (TLC) |

This table summarizes typical conditions for column and flash chromatography purification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and conformational details of the phenyl and hexane-dione moieties.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While X-ray crystallography is a powerful tool, its application is contingent upon the ability to grow a high-quality single crystal of the target compound. As of now, specific crystallographic data for this compound (CAS 73732-58-8) is not prominently available in the surveyed literature. However, the technique has been successfully applied to numerous related dione and pyran-dione derivatives, confirming their complex molecular structures and intermolecular interactions in the solid state. mdpi.comresearchgate.net The analysis of such structures reveals details about hydrogen bonding and crystal packing, which are crucial for understanding the material's physical properties. mdpi.com

Coordination Chemistry and Metal Complexes of 1 Phenylhexane 2,4 Dione

1-Phenylhexane-2,4-dione as a Chelating Ligand

Like other β-diketones, this compound exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is particularly significant for coordination chemistry, as deprotonation of its hydroxyl group creates a monoanionic, bidentate ligand known as a β-diketonate. This enolate form readily coordinates with metal ions. The presence of both a phenyl group and an alkyl chain (propyl group from the hexane (B92381) backbone) introduces specific steric and electronic effects that can influence the stability and properties of the resulting metal complexes.

The formation of metal complexes with this compound proceeds via the reaction of its enolate form with a metal ion. This process typically involves the deprotonation of the ligand, which is then followed by coordination to the metal center, forming a stable six-membered chelate ring. The general reaction can be represented as:

n (Ph-C₄H₄(CO)₂CH₂) + Mⁿ⁺ → M(Ph-C₄H₃(CO)₂CH₂)ₙ + n H⁺

The stoichiometry of the resulting complex (the value of n) depends on the charge and coordination number of the central metal ion (Mⁿ⁺). For many divalent and trivalent metal ions, such as Cu(II), Ni(II), Co(II), Fe(III), and Al(III), neutral complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly formed. For instance, trivalent metals like Fe(III) typically form octahedral complexes of the type [Fe(β-diketonate)₃] researchgate.net.

The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the solution. Studies on related β-diketones show that the stability constants of complex formation can be determined using techniques like pH-potentiometry in aqueous or mixed-solvent systems researchgate.net.

The electronic and geometric structures of metal complexes containing this compound are dictated by the coordination preferences of the central metal ion.

Geometric Structure: For transition metals, common geometries include square planar for ions like Cu(II) in some environments, and octahedral for ions such as Co(II), Ni(II), and Fe(III) researchgate.net. In an octahedral [M(L)₃] complex, the three bidentate 1-phenylhexane-2,4-dionate ligands would arrange around the metal center.

Electronic Structure: The coordination of the diketonate ligand to a metal ion involves the formation of σ-bonds from the lone pairs of the oxygen atoms. The π-system of the delocalized enolate can also interact with the metal's d-orbitals. These interactions influence the electronic properties of the complex, including its color (d-d transitions), magnetic properties, and redox potentials. The phenyl substituent on the ligand can further modulate these electronic properties through its inductive and resonance effects researchgate.netiosrjournals.org.

| Property | General Description for a β-Diketonate Complex |

| Coordination Mode | Bidentate, forming a 6-membered chelate ring |

| Common Geometries | Octahedral (e.g., for Fe³⁺, Co²⁺), Square Planar (e.g., for Cu²⁺) |

| Bonding | Primarily M-O sigma bonds with π-system interaction |

| Electronic Effects | Ligand field splitting of metal d-orbitals, potential for ligand-to-metal charge transfer |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from β-diketonate ligands are widely used as catalysts in organic synthesis. While specific catalytic applications for this compound complexes are not extensively documented, their potential can be inferred from the known reactivity of similar metal-diketonate systems.

In homogeneous catalysis, the metal complex is dissolved in the reaction medium. The this compound ligand would serve to stabilize the metal center, control its reactivity, and enhance its solubility in organic solvents. The properties of the ligand, such as its steric bulk and electronic nature, are crucial for the performance of the catalyst. Metal-diketonate complexes are known to catalyze a variety of reactions, including oxidations, reductions, polymerizations, and cross-coupling reactions researchgate.net. For example, rhodium(I) complexes with β-diketonate ligands have been studied for their catalytic activities researchgate.net.

The structure of the this compound ligand is expected to have a direct impact on the catalytic performance of its metal complexes.

Electronic Effects: The phenyl group is electron-withdrawing compared to simple alkyl groups. This electronic influence can affect the Lewis acidity of the metal center, which in turn can alter the rate and mechanism of a catalytic reaction. Studies on other β-diketones have shown that the electronegativity of the substituents directly impacts the reactivity of the metal complex iosrjournals.org.

Steric Effects: The combination of the phenyl ring and the propyl group creates a specific steric environment around the metal center. This steric hindrance can influence the selectivity of the catalyst by controlling how substrate molecules approach the active site. For instance, in reactions involving chiral substrates, a well-designed ligand can lead to high enantioselectivity.

The interplay between these electronic and steric factors allows for the fine-tuning of a catalyst's properties by modifying the ligand structure.

| Ligand Feature | Potential Influence on Catalysis |

| Phenyl Group | Modifies Lewis acidity of the metal center, can offer π-stacking interactions with substrates. |

| Propyl Group | Contributes to the overall steric bulk and solubility profile of the complex. |

| Chelate Ring | Provides high stability to the metal complex, preventing catalyst decomposition. |

Interactions with Metal Ions in Solution

The interaction of this compound with metal ions in solution is a dynamic equilibrium process. The formation and stability of the complexes are highly dependent on the solvent and the pH. In solution, the ligand undergoes keto-enol tautomerism, and only the enol form can be deprotonated to act as a chelating agent.

The complexation process typically occurs stepwise. For a metal ion like M²⁺, the formation equilibria would be:

M²⁺ + L⁻ ⇌ [ML]⁺

[ML]⁺ + L⁻ ⇌ [ML₂]

where L⁻ represents the deprotonated 1-phenylhexane-2,4-dionate ligand. Each step is characterized by a stability constant (K₁, K₂). These constants can be determined experimentally through methods like spectrophotometric or potentiometric titrations. Although specific stability constants for this compound complexes are not readily found in the literature, studies on similar β-diketones provide a framework for how these interactions are quantified researchgate.net. The solvent also plays a critical role, as it can compete for coordination sites on the metal ion and affect the ligand's acidity.

Equilibrium and Kinetic Studies of Complex Formation

The formation of metal complexes with β-dicarbonyl compounds, such as this compound, is a process governed by both thermodynamic and kinetic factors. Equilibrium studies provide insight into the stability of the resulting complexes, while kinetic studies elucidate the mechanism and rate at which the complexes are formed.

The complexation reaction involves the coordination of the dione (B5365651) ligand to a metal ion, typically forming a six-membered chelate ring. This process is often studied in solution, and the stability of the complex is quantified by the formation constant (K) or its logarithm (log K). A higher value of the formation constant indicates a more stable complex. The stability of metal complexes with β-diketones is influenced by several factors, including the nature of the metal ion, the substituents on the β-dicarbonyl ligand, and the solvent.

For this compound, the presence of a phenyl group and a propyl group as substituents on the dicarbonyl backbone influences the electronic properties and steric hindrance of the ligand, which in turn affects the stability of its metal complexes. Generally, electron-withdrawing groups on the β-diketone can increase the acidity of the ligand, leading to the formation of more stable complexes with certain metal ions. Conversely, bulky substituents may introduce steric hindrance, potentially decreasing the stability of the complexes.

Kinetic studies of complex formation with β-diketones often reveal that the rate-determining step is the loss of a solvent molecule from the inner coordination sphere of the metal ion. The reaction mechanism can be complex and may involve several intermediates. The rate of complex formation is influenced by the lability of the metal ion's coordination sphere and the concentration of the reacting species.

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 10.5 | 9.0 |

| Ni(II) | 8.5 | 7.2 |

| Co(II) | 8.2 | 6.9 |

| Zn(II) | 8.0 | 6.5 |

This table presents typical stability constants (log K₁ and log K₂) for the stepwise formation of 1:1 and 1:2 metal-ligand complexes with a β-diketone ligand. The values are illustrative and demonstrate the general Irving-Williams series for the stability of divalent metal complexes.

Solvent Effects on Reaction Rates and Mechanisms

The solvent plays a crucial role in the formation of metal complexes, influencing both the reaction rates and the underlying mechanisms. In the context of this compound complexation, the solvent can affect the tautomeric equilibrium of the ligand, the solvation of the metal ion and the ligand, and the stability of the transition state.

β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form is typically the species that coordinates to the metal ion. The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond. In polar, protic solvents, the keto form may become more prevalent as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol form. This shift in the tautomeric equilibrium can directly impact the concentration of the reactive species and thus the rate of complex formation.

The solvent also affects the solvation of the reactants. The desolvation of the metal ion is often a key step in the complexation reaction. The strength of the solvent-metal ion interaction can significantly influence the activation energy required for the ligand to enter the metal's coordination sphere. Solvents with strong coordinating abilities can slow down the reaction rate by stabilizing the solvated metal ion.

Furthermore, the solvent can influence the reaction mechanism itself. The mechanism of complex formation can range from a dissociative pathway, where solvent dissociation from the metal ion is the rate-determining step, to an associative pathway, where the ligand attacks the solvated metal ion to form an intermediate. The nature of the solvent can favor one pathway over the other.

The following table provides a qualitative overview of the expected effects of different solvent types on the rate of complex formation with this compound.

| Solvent Type | Polarity | Coordinating Ability | Expected Effect on Reaction Rate |

|---|---|---|---|

| Nonpolar (e.g., Toluene) | Low | Low | May favor the enol form, potentially increasing the rate. |

| Polar Aprotic (e.g., Acetonitrile) | High | Moderate | Can solvate the metal ion, potentially slowing the rate. |

| Polar Protic (e.g., Ethanol) | High | High | May shift equilibrium to the keto form and strongly solvate the metal ion, likely decreasing the rate. |

This table illustrates the general influence of solvent properties on the rate of metal complex formation with a β-diketone ligand like this compound.

Computational and Theoretical Studies on 1 Phenylhexane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 1-phenylhexane-2,4-dione. These calculations provide insights into the molecule's geometry, stability, and electronic nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. Common functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are often used to balance computational cost and accuracy. These calculations are foundational for further analysis, including conformational and electronic structure studies.

Conformational Analysis and Energy Minimization

The presence of multiple rotatable bonds in this compound gives rise to various possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to minima on the potential energy surface.

Through systematic or stochastic conformational searches followed by geometry optimization and energy minimization calculations, the low-energy conformers can be identified. For β-diketones like this compound, a key aspect of conformational analysis is the study of the keto-enol tautomerism. The relative energies of the diketo and various enol forms, as well as the rotational isomers of the phenyl and hexyl groups, are determined to predict the most abundant species under different conditions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer/Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Diketo (anti) | DFT/B3LYP/6-31G(d) | 0.00 |

| Enol (chelated) | DFT/B3LYP/6-31G(d) | -2.50 |

| Diketo (gauche) | DFT/B3LYP/6-31G(d) | +1.20 |

Note: Data is hypothetical and for illustrative purposes only, as specific literature on this compound is not available.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, calculations of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or NBO charges) provide a detailed picture of the charge distribution and reactive sites within the molecule.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: Data is hypothetical and for illustrative purposes only.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore dynamic processes and predict complex properties of this compound.

Reaction Pathway Predictions and Transition State Analysis

Computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the prediction of reaction pathways and the identification of transition states, which are the energy barriers that must be overcome for a reaction to occur.

By calculating the energies of reactants, products, intermediates, and transition states, reaction mechanisms can be elucidated, and reaction rates can be estimated. For instance, the mechanism of tautomerization between the keto and enol forms can be investigated by locating the transition state for the intramolecular proton transfer.

Spectroscopic Property Simulations (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the relevant molecular properties, theoretical spectra can be generated that aid in the analysis of experimental results.

For this compound, theoretical Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted spectra can help in the assignment of experimental signals and in the structural elucidation of the compound.

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

|---|---|---|

| IR | C=O stretch (diketo) | 1720, 1705 cm⁻¹ |

| IR | C=C stretch (enol) | 1640 cm⁻¹ |

| ¹H NMR | Enolic OH | 15.5 ppm |

| ¹³C NMR | Carbonyl C (diketo) | 203, 201 ppm |

Note: Data is hypothetical and for illustrative purposes only.

Solvation Models and Environmental Effects on Molecular Behavior

Computational and theoretical studies are pivotal in elucidating the molecular behavior of compounds like this compound in various environments. While specific computational investigations focusing exclusively on the solvation of this compound are not extensively documented in publicly available literature, the principles governing its behavior can be thoroughly understood by examining theoretical studies on analogous phenyl-containing β-diketones. These studies provide a robust framework for predicting how solvents influence the molecule's structure, stability, and reactivity, primarily through its keto-enol tautomerism.

The molecular behavior of this compound in solution is dominated by the equilibrium between its keto and enol tautomeric forms. Environmental factors, particularly the polarity of the solvent, play a critical role in shifting this equilibrium. Solvation models, both explicit and implicit, are computational tools used to simulate the effects of a solvent environment on a solute molecule.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), the conductor-like screening model (COSMO), and the Universal Solvation Model (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are widely used to calculate the free energy of solvation, which in turn helps in predicting the relative stability of tautomers in different solvents. For β-diketones, these models have been instrumental in demonstrating that polar solvents generally stabilize the more polar tautomer. missouri.edunih.gov

Explicit solvation models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This approach, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

A key aspect of the molecular behavior of this compound susceptible to environmental effects is its keto-enol tautomerism. The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is highly sensitive to the solvent environment. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are powerful experimental tools for quantifying the ratio of keto and enol forms in various solvents, providing valuable data for validating computational models. missouri.eduresearchgate.net

Theoretical studies on analogous compounds, such as other phenyl-substituted β-diketones, have consistently shown that the polarity of the solvent is a determining factor in the position of the tautomeric equilibrium. Generally, nonpolar solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby stabilizing the keto form. nih.gov

To illustrate the application of computational models in understanding these environmental effects, we can examine the theoretical data for a closely related compound, 3-phenyl-2,4-pentanedione (B1582117). A study employing Density Functional Theory (DFT) calculations with an implicit solvation model provides insights into the relative stabilities of the keto and enol forms in different solvents.

| Solvent | Dielectric Constant (ε) | Relative Energy (Keto vs. Enol) (kcal/mol) | Favored Tautomer |

| Gas Phase | 1.0 | -17.89 | Keto |

| Cyclohexane | 2.0 | -17.34 | Keto |

| Carbon Tetrachloride | 2.2 | -17.27 | Keto |

| Methanol (B129727) | 32.6 | -16.55 | Keto |

| Water | 78.4 | -16.50 | Keto |

This interactive table is based on computational data for the analogous compound 3-phenyl-2,4-pentanedione and is presented to illustrate the principles of solvation effects on phenyl-containing β-diketones.

The data indicates that for this particular analog, the keto form is consistently more stable than the enol form across all environments, from the gas phase to highly polar solvents. However, the energy difference between the two tautomers decreases as the solvent polarity increases. This trend suggests that polar solvents provide a greater degree of stabilization to the enol form relative to the keto form, even if the equilibrium still favors the keto tautomer. This stabilization arises from the favorable dipole-dipole interactions between the polar solvent and the polarizable enol tautomer.

Applications of 1 Phenylhexane 2,4 Dione in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

As a synthetic intermediate, 1-Phenylhexane-2,4-dione provides a robust platform for constructing more elaborate molecular architectures. Its β-dicarbonyl system is a key precursor for forming a wide range of carbon-carbon bonds and heterocyclic systems. nih.gov

The β-diketone motif is a recognized scaffold in medicinal chemistry, valued for its ability to form stable complexes and act as a precursor to various heterocyclic compounds. mdpi.com Compounds based on the related cyclohexane-1,3-dione core have been utilized to synthesize 1,2,4-triazine (B1199460) derivatives that exhibit potential as anti-proliferative agents and tyrosine kinase inhibitors. nih.govresearchgate.net The reactivity of the dione (B5365651) allows for its use as a key starting material in heterocyclization reactions, leading to the formation of complex fused ring systems. nih.gov For instance, dione compounds can undergo multi-component reactions with aldehydes and nitriles to produce fused pyran and pyridine (B92270) derivatives, which are important scaffolds in drug discovery. nih.gov The synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles often starts from dione precursors. nih.gov

In the field of agricultural science, derivatives of cyclic diones are prominent as active ingredients in herbicides. researchgate.netgoogle.com The class of cyclohexanedione oxime ether herbicides, for example, is widely used for selectively controlling grass species. researchgate.net These compounds function by inhibiting critical plant enzymes. One major target is acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids. researchgate.net Another significant herbicidal target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com Research has shown that 2-acyl-cyclohexane-1,3-diones are potent inhibitors of HPPD, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their efficacy, leading to several commercial herbicides. mdpi.com The molecular structure of compounds like this compound allows for the design of specific inhibitors that can effectively manage unwanted vegetation in various crops. google.com

The ability of β-diketones to chelate with metal ions is fundamental to their use in supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). nih.govmdpi.comijrbat.in MOFs are crystalline materials composed of metal ions or clusters connected by organic linker molecules. researchgate.netyoutube.com Bis(β-diketonate) ligands have been shown to function analogously to dicarboxylates, successfully forming network structures with metal ions like zinc and cadmium. researchgate.net These reactions have produced one- and two-dimensional coordination polymers, demonstrating that β-diketone linkers can effectively assemble into extended frameworks. researchgate.net The rigidity and geometry of the organic linker are crucial for directing the topology of the resulting MOF. youtube.com The chelating nature of the diketone group allows it to bind strongly to metal centers, making this compound a potential candidate for designing bespoke porous materials for applications in gas storage or catalysis. researchgate.netresearchgate.net

Table 1: Synthetic Applications of this compound as a Building Block

| Application Area | Reaction Type | Resulting Products/Scaffolds | Key Feature Utilized |

|---|---|---|---|

| Pharmaceuticals | Heterocyclization, Multi-component reactions | Pyrazoles, Pyrimidines, Fused Pyridines, 1,2,4-Triazines nih.govnih.gov | Reactivity of the dicarbonyl moiety |

| Agrochemicals | Enzyme Inhibition | Herbicidal agents (ACCase/HPPD inhibitors) researchgate.netmdpi.com | Structural mimicry of natural enzyme substrates |

| Advanced Frameworks | Coordination Polymerization | Metal-Organic Frameworks (MOFs), Coordination Polymers researchgate.net | Metal chelation by the β-diketonate group mdpi.com |

Applications in Materials Science

Beyond its role as a synthetic precursor, this compound and similar β-diketones are being integrated into functional materials to impart specific properties.

The chelating property of β-diketones is exploited in polymer science for crosslinking and modification. Polymers functionalized with β-diketone groups can be cross-linked through metal-ligand interactions. mdpi.comnih.gov In this approach, metal ions, such as Eu³⁺, are introduced and act as connectors between different polymer chains, with each metal ion coordinating to the diketone moieties on separate chains. mdpi.comnih.gov This method has been used to create new elastic polymer materials with enhanced thermal stability. mdpi.com Furthermore, polymers functionalized with β-diketones have been developed as effective coupling agents to improve the adhesion between different materials, such as epoxy and steel. taylorfrancis.com These polymers demonstrate chemical interaction (chelation) with the metal surface, leading to significantly improved durability of the adhesive joint. taylorfrancis.com

A direct outcome of using metal-ligand interactions for polymer crosslinking is the creation of materials with novel optical properties. When lanthanide ions like Europium (Eu³⁺) are used as the cross-linking agent for β-diketone-modified polymers, the resulting materials exhibit strong luminescence. nih.govnih.govresearchgate.net The β-diketone ligand plays a crucial role in sensitizing the emission of the lanthanide ion. This strategy has been successfully applied to create flexible and transparent luminescent polymers based on polysiloxane backbones, which have potential applications in optoelectronics, sensors, and solid-state lasers. nih.govresearchgate.net The introduction of the β-diketone fragment and subsequent coordination with metal ions can also suppress the crystallization of the polymer, influencing its mechanical and thermal properties. mdpi.com

Table 2: Applications of β-Diketones in Materials Science

| Application Area | Material Type | Resulting Property | Underlying Mechanism |

|---|---|---|---|

| Polymer Modification | Crosslinked Polymers | Enhanced Thermal Stability, Self-Healing mdpi.com | Reversible metal-ligand coordination bonds |

| Adhesion Science | Polymeric Coupling Agents | Improved Adhesion and Durability taylorfrancis.com | Chelation of the diketone with metal surfaces |

| Optoelectronics | Luminescent Polymers | Light Emission (Luminescence) nih.govnih.gov | Energy transfer from diketone ligand to chelated lanthanide ion |

Specialty Chemical Production

As a member of the 1,3-dicarbonyl family, this compound is a prime candidate for the synthesis of more complex molecules, especially heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are foundational in many areas of chemistry, including pharmaceuticals and materials science.

One of the primary applications of 1,3-dicarbonyls like this compound is in the synthesis of pyrazoles. sigmaaldrich.commdpi.commasterorganicchemistry.com Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, and their derivatives are known to possess a wide range of biological activities. The synthesis is typically achieved through a condensation reaction with hydrazine (B178648) derivatives. In a general reaction, the 1,3-dicarbonyl moiety of this compound can react with hydrazine to form a pyrazole (B372694) ring. The specific substitution pattern of the resulting pyrazole would depend on the reaction conditions and the substituents on the hydrazine. For instance, reaction with hydrazine hydrate (B1144303) would be expected to yield 3-propyl-5-benzylpyrazole.

Similarly, this compound can be utilized in the synthesis of isoxazoles, which are five-membered heterocycles containing an adjacent nitrogen and oxygen atom. nih.govyoutube.comorganic-chemistry.org This transformation is generally accomplished by reacting the dione with hydroxylamine. youtube.com The resulting isoxazole, in this case, would likely be 3-propyl-5-benzylisoxazole. The synthesis of such heterocyclic compounds is a cornerstone of specialty chemical production, providing access to novel molecules with potentially valuable properties.

Reagent in Diverse Chemical Reactions

Beyond its role as a precursor to specific heterocyclic systems, this compound is a versatile reagent that can participate in a variety of fundamental organic reactions. Its reactivity stems from the presence of the two carbonyl groups and the acidic methylene (B1212753) protons situated between them.

Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction involves the reaction of a carbonyl compound with an active methylene compound. sigmaaldrich.commdpi.comwikipedia.orgrsc.org The methylene group in this compound, flanked by two electron-withdrawing carbonyl groups, is sufficiently acidic to act as the active methylene component in a Knoevenagel condensation. This allows for the creation of more complex unsaturated products when reacted with aldehydes or ketones.

Michael Addition: this compound can also act as a Michael donor in the Michael addition reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The enolate formed from this compound under basic conditions can add to various Michael acceptors, providing a powerful tool for the construction of larger molecules.

The utility of this compound is further underscored by its role as a building block in multicomponent reactions. nih.govnih.gov These reactions, where multiple reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy in generating molecular diversity. The dicarbonyl functionality provides two reactive sites that can engage in various cyclization and condensation cascades.

While specific, documented industrial-scale applications of this compound may not be as widely publicized as those of some commodity chemicals, its foundational reactivity patterns ensure its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists for the creation of novel and specialty chemicals.

Emerging Research Frontiers and Future Perspectives

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral β-diketones is of significant interest due to their role as precursors to valuable enantiopure ligands and bioactive molecules. acs.org While traditional syntheses of 1-phenylhexane-2,4-dione focus on achiral methods like the Claisen condensation, a major frontier is the development of stereoselective methods to control the stereochemistry at the C3 position.

Current research into the asymmetric synthesis of related β-dicarbonyl compounds provides a roadmap for future work on this compound. Organocatalysis, in particular, has shown great promise. Chiral primary amines have been successfully employed in asymmetric retro-Claisen reactions of β-diketones, allowing for the efficient synthesis of chiral products with excellent stereoselectivities. acs.orgacs.org Another approach involves the desymmetric enantioselective reduction of cyclic 1,3-diketones using P-chiral phosphinamide organocatalysts, yielding chiral cyclic 3-hydroxy ketones with high enantiomeric excess. acs.org Metal-based catalysis also offers viable routes; for instance, chiral scandium catalysts have been developed for highly enantioselective Michael reactions of β-ketoesters. scilit.com The application of these catalytic systems to prochiral derivatives of this compound is a promising avenue for producing enantioenriched versions of this compound and its derivatives.

Future research will likely focus on adapting these existing methodologies and developing novel catalyst systems specifically tailored for the asymmetric functionalization of this compound. The albumin-directed stereoselective reduction of 1,3-diketones to anti-diols represents another innovative bio-inspired strategy that could be explored.

Table 1: Potential Stereoselective Synthetic Strategies for this compound Derivatives

| Catalytic Approach | Catalyst Type | Reaction Type | Potential Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Primary Amine | Asymmetric Retro-Claisen Reaction | Enantioenriched α-substituted ketones acs.orgacs.org |

| Organocatalysis | P-Chiral Phosphinamide | Desymmetric Enantioselective Reduction | Chiral β-hydroxy ketones acs.org |

| Metal Catalysis | Chiral Scandium Complex | Enantioselective Michael Addition | Chiral adducts with high enantioselectivity scilit.com |

| Metal Catalysis | Chiral Palladium Complex | α-Carbonylative Arylation | Chiral spirocyclic β,β'-diketones mdpi.comnih.gov |

Exploration of Novel Catalytic Transformations Involving this compound